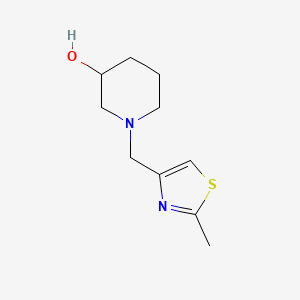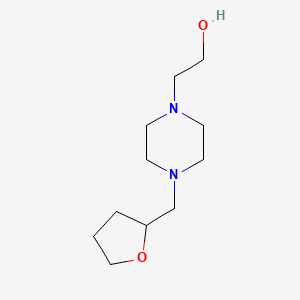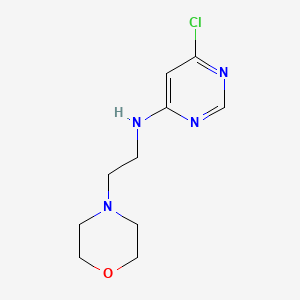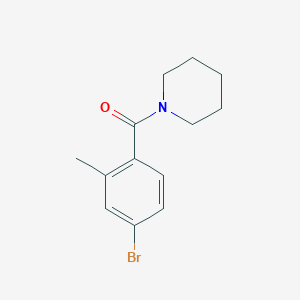
6-chloro-N-cyclopentylpyridazine-3-carboxamide
Übersicht
Beschreibung
“6-chloro-N-cyclopentylpyridazine-3-carboxamide” is a chemical compound with the CAS Number: 1178209-39-6 . It has a molecular weight of 225.68 and its molecular formula is C10H12ClN3O . It appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN3O/c11-9-6-5-8 (13-14-9)10 (15)12-7-3-1-2-4-7/h5-7H,1-4H2, (H,12,15) . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Interleukin-1β Converting Enzyme Inhibitors
A novel class of compounds, 3-chloro-4-carboxamido-6-arylpyridazines, has been identified as irreversible inhibitors of interleukin-1β converting enzyme (ICE). This research highlights the potential of pyridazine derivatives in modulating inflammatory responses through enzyme inhibition (Dolle et al., 1997).
Antimycobacterial and Antibacterial Agents
Substituted N-benzyl-3-chloropyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial and antibacterial activities. This study showcases the potential use of chlorinated pyrazine carboxamides in treating bacterial infections, including tuberculosis (Semelková et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
Pyridazino[3,4-b][1,5]benzodiazepin-5-ones, synthesized from chloropyridazine derivatives, were screened as human immunodeficiency virus type 1 (HIV-1) reverse transcriptase inhibitors. The study provides insights into the design of non-nucleoside reverse transcriptase inhibitors for HIV treatment (Heinisch et al., 1996).
Antioxidant and Antitumor Activities
Research on heterocyclic aryl monoazo organic compounds, including derivatives of pyridine and pyridazine with selenium, demonstrates significant antioxidant and antitumor activities. These findings suggest the potential of such compounds in developing novel therapeutics with antioxidative and anticancer properties (Khalifa et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of a pyridazine analog, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlight the importance of heterocyclic compounds in medicinal chemistry. Such compounds exhibit promising pharmaceutical properties, including potential anticancer activities (Sallam et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N-cyclopentylpyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-6-5-8(13-14-9)10(15)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAOPDSEZHSUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Ethoxyphenyl)methyl]piperidin-3-ol](/img/structure/B1465375.png)



![4-Methoxy-2-[2-(propan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1465380.png)




![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B1465391.png)

